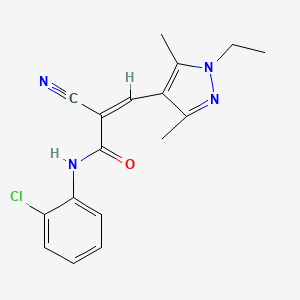

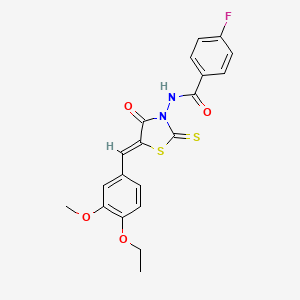

(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of compounds similar to "(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide" often involves multi-step organic reactions, including the use of cyanoacetate esters, chlorobenzoyl chloride, and various catalysts. For example, Zheng Jing (2012) described the preparation of a closely related compound from 4-chlorobenzoyl chloride and ethyl 2-cyanoacetate through chlorination and ammoniation, followed by reaction with 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, showcasing typical synthetic routes for such molecules (Zheng Jing, 2012).

Molecular Structure Analysis

The molecular structure of compounds in this class is typically characterized using spectroscopic methods such as IR, UV, 1H NMR, and 13C NMR, along with X-ray crystallography. James E. Johnson et al. (2006) provided an example with the structural analysis of a similar compound, demonstrating how these techniques are employed to determine the configuration and conformation of the molecule, including bond distances and angles, highlighting the Z configuration of the cyano and chlorophenyl groups (James E. Johnson et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often include interactions that exploit the active functional groups present, such as the cyano group and the enamide linkage. The chemical reactivity can be influenced by the presence of these groups, leading to a range of potential reactions, including cycloadditions, nucleophilic substitutions, and more. Dehua Zhang, Xiaoyan Zhang, Lijuan Guo (2009) discussed the synthesis involving the reaction of ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate with a pyrazole derivative, illustrating the type of chemical transformations these compounds can undergo (Dehua Zhang, Xiaoyan Zhang, Lijuan Guo, 2009).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have developed various methods for synthesizing compounds with structural similarities to "(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide". For example, the work by Ahmed (2017) outlines the reaction of enaminone derivatives leading to products with anti-inflammatory and antimicrobial activities. Similarly, Abdallah (2007) discusses the synthesis and reactivity of 3-dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile, highlighting the versatility of these compounds in creating pharmacologically relevant derivatives.

Biological Activity

The biological activity of compounds structurally related to "(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide" has been a subject of interest. Quiroga et al. (1999) and Xin (2012) have explored compounds with potential antitumor activities. These studies underscore the significance of the structural components in determining the biological efficacy of the compounds.

Material Science Applications

In material science, compounds with cyano and pyrazole components have been investigated for their utility in creating new materials. Kim et al. (2016) discuss the synthesis of aromatic polyamides and polyimides containing pendent pyrazole rings, emphasizing the role of these functional groups in enhancing the solubility and thermal stability of polymers.

Antimicrobial and Antitumor Potential

The antimicrobial and antitumor potentials of pyrazole and cyano containing compounds have been highlighted in various studies. For instance, Hafez, El-Gazzar, & Al-Hussain (2016) synthesized a series of derivatives displaying significant antimicrobial and anticancer activity. These findings point to the broad application spectrum of these compounds in pharmaceutical research.

Propiedades

IUPAC Name |

(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O/c1-4-22-12(3)14(11(2)21-22)9-13(10-19)17(23)20-16-8-6-5-7-15(16)18/h5-9H,4H2,1-3H3,(H,20,23)/b13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKSDFSFKINNJF-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C=C(C#N)C(=O)NC2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(C(=N1)C)/C=C(/C#N)\C(=O)NC2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2497878.png)

![N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2497879.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)

![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)

![(2Z)-N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2497891.png)

![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)